molecular formula C13H12F3NO4 B3039442 dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate CAS No. 106509-84-6

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

Cat. No.: B3039442
CAS No.: 106509-84-6
M. Wt: 303.23 g/mol
InChI Key: QRBIIAJFVJMRAY-JXMROGBWSA-N
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Description

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the following steps:

    Formation of the aniline derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through nitration of trifluorotoluene followed by reduction.

    Coupling reaction: The aniline derivative is then coupled with dimethyl but-2-enedioate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (E)-2-[4-(methyl)anilino]but-2-enedioate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Dimethyl (E)-2-[4-(chloro)anilino]but-2-enedioate: Contains a chloro group instead of a trifluoromethyl group.

Properties

IUPAC Name

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIIAJFVJMRAY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate
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dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

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